molecular formula C6H10O3S B14304562 Methyl 2-(methylsulfanyl)-3-oxobutanoate CAS No. 113335-00-5

Methyl 2-(methylsulfanyl)-3-oxobutanoate

Cat. No.: B14304562
CAS No.: 113335-00-5
M. Wt: 162.21 g/mol
InChI Key: GTPFZTBXWSIBNN-UHFFFAOYSA-N
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Description

Methyl 2-(methylsulfanyl)-3-oxobutanoate is a β-keto ester derivative characterized by a methylsulfanyl (-SCH₃) substituent at the C2 position and a methyl ester group at the terminal carbonyl. This structural motif confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cyclization reactions and as a precursor for heterocyclic compounds.

Properties

CAS No.

113335-00-5

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

methyl 2-methylsulfanyl-3-oxobutanoate

InChI

InChI=1S/C6H10O3S/c1-4(7)5(10-3)6(8)9-2/h5H,1-3H3

InChI Key

GTPFZTBXWSIBNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(methylsulfanyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with methylthiol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the methylthiol group replaces the ethoxy group on the acetoacetate, forming the desired product.

Another method involves the use of Grignard reagents. For instance, the reaction of methyl 2-bromo-3-oxobutanoate with methylmagnesium bromide followed by treatment with methylthiol can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylsulfanyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(methylsulfanyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(methylsulfanyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. Its reactivity is influenced by the electron-donating effect of the methylsulfanyl group and the electron-withdrawing effect of the carbonyl group. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and physical properties of 3-oxobutanoate derivatives are heavily influenced by substituents at the C2 position. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected 3-Oxobutanoate Derivatives
Compound Name Substituent at C2 Physical State Yield (%) Melting Point (°C) Key Applications/Properties
Methyl 2-(methylsulfanyl)-3-oxobutanoate -SCH₃ Not reported Not reported Not reported Synthetic intermediate (inferred)
Methyl 2-(2-iodobenzyl)-3-oxobutanoate -CH₂(C₆H₄I-2) Oil 96 - Electrophilic cyclization precursor
Ethyl 2-(hydrazono-sulfamoylphenyl)-3-oxobutanoate (2e) -N=N-C₆H₃(SO₂NH-pyrimidinyl) Solid 77 143–145 Antimicrobial activity
Methyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate (MDYO) -S-C(=S)-S- (dithietane) Not reported Not reported Not reported Corrosion inhibitor
Methyl 2-methylidene-3-oxobutanoate -CH₂C(=CH₂) Not reported Not reported Not reported Conjugated diene for Diels-Alder
Key Observations:
  • Electronic Effects : The methylsulfanyl group (-SCH₃) is electron-donating, enhancing nucleophilicity at the β-keto position, whereas electron-withdrawing groups (e.g., sulfamoyl in 2e) increase electrophilicity .
  • Steric Effects: Bulky substituents like the cyclopentyl group in Methyl 2-cyclopentyl-3-oxobutanoate reduce reaction rates in crowded environments .
  • Physical State : Aromatic or polar substituents (e.g., iodobenzyl, sulfamoyl) tend to produce solids, while aliphatic groups (e.g., methylidene) result in oils .

Spectroscopic and Analytical Data

  • NMR Trends: The methylsulfanyl group in this compound would show a singlet near δ 2.1 (CH₃S), distinct from the aromatic protons (δ 7.2–7.8) in iodobenzyl analogs .
  • IR Signatures : All compounds show strong carbonyl stretches (1718–1745 cm⁻¹). Sulfamoyl derivatives additionally exhibit S=O stretches near 1250 cm⁻¹ .

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